6-Amino-3-bromo-4-fluoro (1H)indazole
Overview
Description
6-Amino-3-bromo-4-fluoro (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and fluoro substituents on the indazole ring enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-4-fluoro (1H)indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring.
Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . This method provides good to excellent yields with minimal formation of byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-4-fluoro (1H)indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromo and fluoro substituents makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, transition metal catalysts (e.g., Cu(OAc)2), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield substituted indazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Amino-3-bromo-4-fluoro (1H)indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets. The presence of amino, bromo, and fluoro groups enhances its binding affinity to biological receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-4-fluoro (1H)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The presence of amino, bromo, and fluoro groups enhances its binding affinity and specificity to target molecules .
Comparison with Similar Compounds
6-Amino-3-bromo-4-fluoro (1H)indazole can be compared with other similar compounds, such as:
6-Bromo-4-fluoro-1H-indazole: Lacks the amino group, which may affect its reactivity and biological activity.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of an amino group, leading to different chemical properties and applications.
6-Bromo-5-fluoro-1H-indazole:
The unique combination of amino, bromo, and fluoro substituents in this compound distinguishes it from other indazole derivatives, enhancing its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-4-fluoro-2H-indazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUNYWQTZKVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293929 | |
Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-17-2 | |
Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.